4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a 1H-imidazol-1-yl group at position 6 and a piperazine-linked 6-cyclopropylpyrimidin-4-yl moiety at position 2. The cyclopropyl group enhances metabolic stability compared to bulkier substituents, while the imidazole and piperazine motifs are common in kinase-targeting therapeutics. Its molecular weight is estimated at ~350 g/mol, balancing solubility and bioavailability .
Properties
IUPAC Name |
4-cyclopropyl-6-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-2-14(1)15-9-16(21-11-20-15)24-5-7-25(8-6-24)17-10-18(23-12-22-17)26-4-3-19-13-26/h3-4,9-14H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSOQHMHJXGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced via a cyclopropylation reaction, while the piperazine and imidazole groups are added through nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and imidazole groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products depend on the specific reactions but can include various substituted pyrimidines and imidazoles.
Scientific Research Applications
4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. This makes it a promising candidate for treating neurodegenerative diseases and inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Pyrimidine Substituents :
- Position 4: Piperazine-linked 6-cyclopropylpyrimidin-4-yl.
- Position 6: 1H-imidazol-1-yl.
Analog 1: BG14592 ()
- Structure : 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine.
- Differences : Replaces cyclopropyl with a benzodioxine sulfonyl group.
- Molecular Weight : 428.46 g/mol (higher due to bulky substituent).
- Implications : The sulfonyl group may improve solubility but reduce cell permeability compared to cyclopropyl .
Analog 2: 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine ()
- Structure : Methyl group at position 2 of the imidazole ring.
- Molecular Weight : 244.3 g/mol.
- Implications : Smaller substituents may favor absorption but reduce target affinity .
Analog 3: 4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine ()
Pharmacological and Physicochemical Properties
Research Findings
- Anti-Cancer Potential: Imidazole-pyrimidine hybrids (e.g., Analog 3) show in silico promise as kinase inhibitors, suggesting similar mechanisms for the target compound .
- Structural Insights : Piperazine-linked pyrimidines () demonstrate affinity for ATP-binding pockets in kinases, with substituent size inversely correlating with cell penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
